![molecular formula C12H20Cl2N2O B2874953 2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride CAS No. 2379945-53-4](/img/structure/B2874953.png)
2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride” is a chemical compound . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C11H16N2.2ClH/c1-9-7-10(4-6-13-9)11-3-2-5-12-8-11;;/h4,6-7,11-12H,2-3,5,8H2,1H3;2*1H .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . Its molecular weight is 249.18 .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- A study described a regioselective synthesis method for polyfunctionalized piperidine derivatives, demonstrating the utility of pyridine as a building block in creating novel compounds with potential biological activities (Crotti, Berti, & Pineschi, 2011).
- Synthetic bacteriochlorins with integral spiro-piperidine motifs were developed, showcasing a novel molecular design for near-infrared absorbers, significant for their applications in photodynamic therapy and imaging (Reddy et al., 2013).
- The inhibition efficiencies of certain piperidine derivatives on the corrosion of iron were predicted through quantum chemical and molecular dynamic simulation studies, highlighting their potential as corrosion inhibitors (Kaya et al., 2016).
Insecticidal Applications
- Pyridine derivatives were synthesized and tested for their toxicity against cowpea aphid, with one compound showing approximately four times the insecticidal activity of acetamiprid, a commonly used insecticide (Bakhite et al., 2014).
Novel Synthetic Approaches
- A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine was proposed, providing a simpler and more efficient route to a compound of major importance in medicinal chemistry (Smaliy et al., 2011).
Catalytic and Synthetic Applications
- Boron(III) bromide-induced ring contraction of 3-oxygenated piperidines to 2-(bromomethyl)pyrrolidines demonstrated a unique conversion process, offering insights into synthetic pathways for generating pyrrolidine derivatives (Tehrani et al., 2000).
Future Directions
The future directions for “2-Methyl-4-[(piperidin-3-yl)methoxy]pyridine dihydrochloride” and similar compounds likely involve further exploration of their synthesis and potential applications in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
It’s worth noting that a series of 2-amino-4-(1-piperidine) pyridine derivatives have been designed as clinically crizotinib-resistant anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) dual inhibitors . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Biochemical Pathways
Piperidine-containing compounds are known to play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
properties
IUPAC Name |
2-methyl-4-(piperidin-3-ylmethoxy)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-7-12(4-6-14-10)15-9-11-3-2-5-13-8-11;;/h4,6-7,11,13H,2-3,5,8-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEGJQPEEMAZBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)
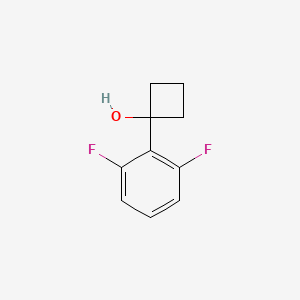
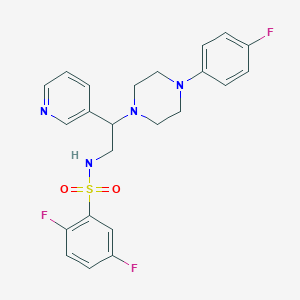
![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)
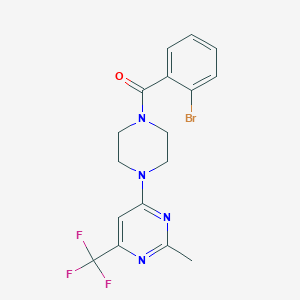
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2874880.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2874881.png)
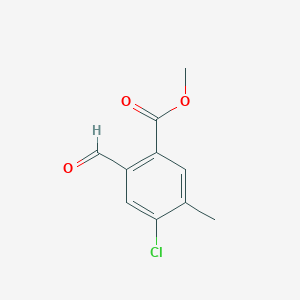
![5-[(3-chlorophenyl)amino]-N-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874885.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2874887.png)
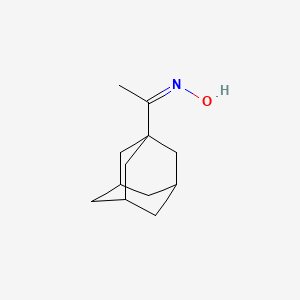

![N-(4-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874891.png)